molecular formula C23H30FN3O3S B2466554 4-(tert-butyl)-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide CAS No. 478259-11-9

4-(tert-butyl)-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide

Cat. No. B2466554
CAS RN: 478259-11-9
M. Wt: 447.57
InChI Key: JJFQPMHPEZHLAN-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide is a useful research compound. Its molecular formula is C23H30FN3O3S and its molecular weight is 447.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties

  • Synthesis of Polyamides : The compound was utilized in the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides exhibited high thermal stability, solubility in polar solvents, and could form transparent, flexible, and tough films (Hsiao, Yang, & Chen, 2000).

  • Reactions with Atomic Carbon : Research on the reaction of arc-generated carbon atoms with tert-butylbenzene, related to the compound, provided insights into the chemical interaction patterns, particularly in the context of carbon insertion reactions (Armstrong, Zheng, & Shevlin, 1998).

Chemical Structures and Biological Activity

  • Anti-malarial Activity : Certain derivatives have been studied for their anti-malarial activity. The crystal structures of active and non-active derivatives were analyzed, highlighting the importance of certain molecular features in generating biological activity (Cunico et al., 2009).

  • Potential Bioactive Schiff Base Compounds : Schiff base compounds ofN'-substituted benzohydrazide and sulfonohydrazide derivatives exhibited various biological activities such as antibacterial, antifungal, and antioxidant effects. The compounds' ability to interact with Salmon sperm DNA was also studied (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Applications in Synthesis and Characterization

  • Synthesis of Piperazine Derivatives : The compound was involved in the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate. This synthesis contributed to the understanding of the molecular structure and biological activity of such compounds (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

  • Synthesis of Radiotracers : The compound's derivatives were explored in the synthesis of specific PET radioligands. These compounds were investigated for their potential in imaging NR2B NMDA receptors using PET scans (Labas et al., 2011).

properties

IUPAC Name

N'-(4-tert-butylphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]piperidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3O3S/c1-23(2,3)19-7-9-21(10-8-19)31(29,30)26-25-22(28)18-11-13-27(14-12-18)16-17-5-4-6-20(24)15-17/h4-10,15,18,26H,11-14,16H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFQPMHPEZHLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide

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